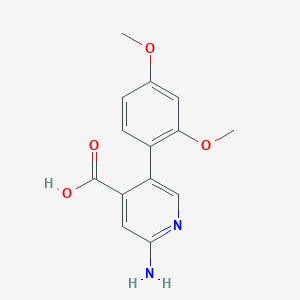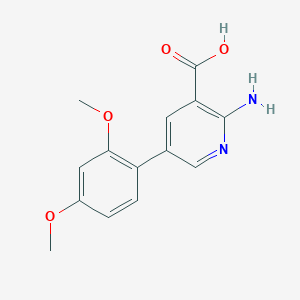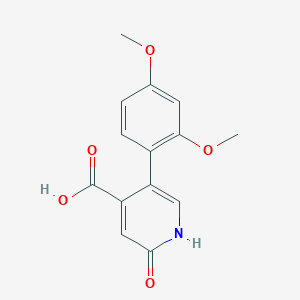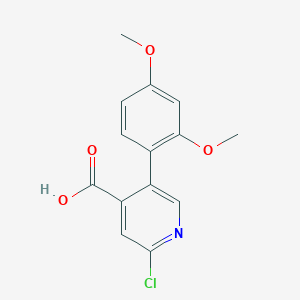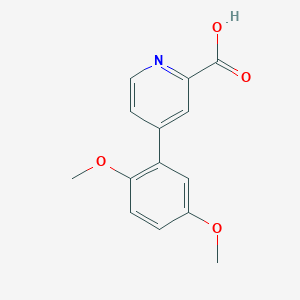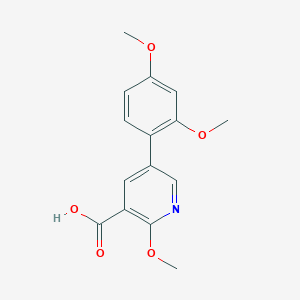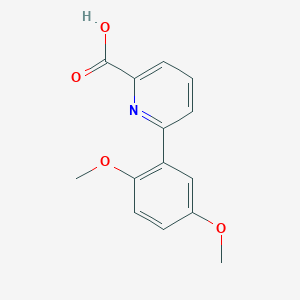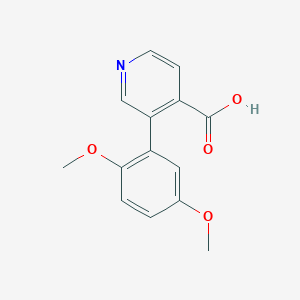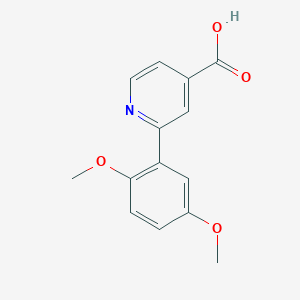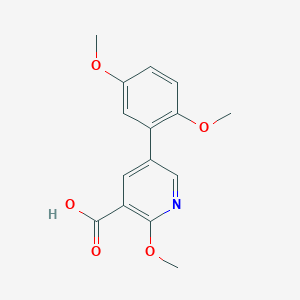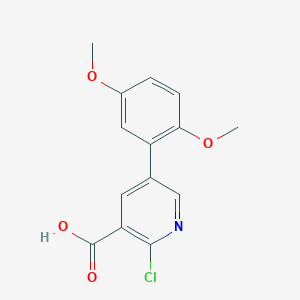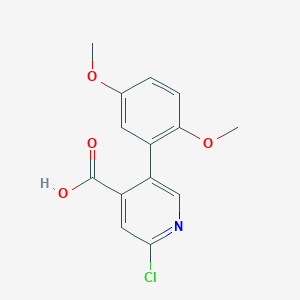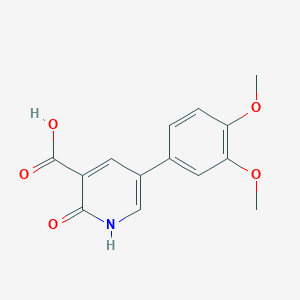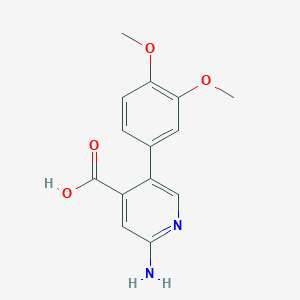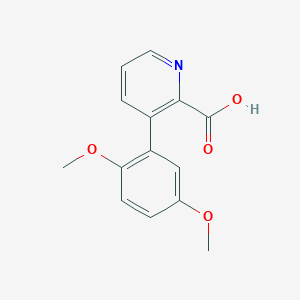
3-(2,5-Dimethoxyphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethoxyphenyl)picolinic acid (DMPPA) is an organic compound that has been widely studied due to its versatile range of applications in scientific research. It is a white crystalline solid, with a molecular weight of 206.25 g/mol, and a melting point of 159-161°C. DMPPA is a derivative of picolinic acid, which is a naturally occurring molecule found in plants, fungi, and bacteria. It has a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Mecanismo De Acción
3-(2,5-Dimethoxyphenyl)picolinic acid, 95% has been shown to have a number of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The exact mechanism of action of 3-(2,5-Dimethoxyphenyl)picolinic acid, 95% is not completely understood, but it is believed to work by inhibiting the growth of microorganisms, by interfering with their cell wall synthesis and metabolism. It is also believed to have a role in the regulation of the immune system, by modulating the production of cytokines and other inflammatory mediators.
Biochemical and Physiological Effects
3-(2,5-Dimethoxyphenyl)picolinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of microorganisms, by interfering with their cell wall synthesis and metabolism. It has also been shown to have anti-inflammatory effects, by modulating the production of cytokines and other inflammatory mediators. In addition, 3-(2,5-Dimethoxyphenyl)picolinic acid, 95% has been shown to have anti-cancer effects, by inhibiting the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(2,5-Dimethoxyphenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is relatively inexpensive, and can be synthesized easily from commercially available compounds. It is also relatively stable, and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and so must be used in organic solvents. It is also toxic in large doses, and so must be handled with care.
Direcciones Futuras
There are a number of potential future directions for research into 3-(2,5-Dimethoxyphenyl)picolinic acid, 95%. These include further studies into its antimicrobial, antifungal, and anti-inflammatory properties, and its potential use as an anti-cancer agent. Additionally, further studies into its mechanism of action and biochemical and physiological effects are needed. Finally, further research into its potential applications in the synthesis of pharmaceuticals, heterocyclic compounds, and other compounds would be beneficial.
Métodos De Síntesis
3-(2,5-Dimethoxyphenyl)picolinic acid, 95% can be synthesized by the reaction of 2,5-dimethoxyphenol and picolinic acid, using a catalytic amount of sodium hydroxide. The reaction is carried out at reflux temperature for 1-2 hours, and yields a white crystalline solid.
Aplicaciones Científicas De Investigación
3-(2,5-Dimethoxyphenyl)picolinic acid, 95% has been widely studied for its various applications in scientific research. It has been used in the synthesis of various compounds, such as 2,5-dimethoxyphenyl-3-hydroxy-4-pyridinecarboxylic acid, which is an important intermediate in the synthesis of pharmaceuticals. It has also been used in the synthesis of other compounds, such as 5-amino-2,5-dimethoxyphenyl-3-hydroxy-4-pyridinecarboxylic acid, which is a useful intermediate in the synthesis of antifungal agents. 3-(2,5-Dimethoxyphenyl)picolinic acid, 95% has also been used in the synthesis of various heterocyclic compounds, such as 2,5-dimethoxyphenyl-3-hydroxy-4-pyridinecarboxylic acid, which is a useful intermediate in the synthesis of anti-inflammatory agents.
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-9-5-6-12(19-2)11(8-9)10-4-3-7-15-13(10)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTWCEKKSJPJSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

